molecular formula C21H22O5 B13470007 3-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one

3-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one

Katalognummer: B13470007
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: OSYVSONSKGGOKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one is an organic compound that belongs to the class of cyclopentenones. These compounds are characterized by a five-membered ring containing a double bond and a ketone group. The presence of methoxy groups on the phenyl rings can significantly influence the compound’s chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 4-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde with a suitable cyclizing agent can yield the desired cyclopentenone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of methoxy groups can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one
  • 3-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)cyclopent-2-EN-1-one

Uniqueness

The unique combination of methoxy groups on the phenyl rings and the cyclopentenone structure distinguishes 3-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one from other similar compounds

Eigenschaften

Molekularformel

C21H22O5

Molekulargewicht

354.4 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C21H22O5/c1-23-15-7-5-13(6-8-15)16-9-10-17(22)20(16)14-11-18(24-2)21(26-4)19(12-14)25-3/h5-8,11-12H,9-10H2,1-4H3

InChI-Schlüssel

OSYVSONSKGGOKU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(C(=O)CC2)C3=CC(=C(C(=C3)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.